N-(2-(benzofuran-2-yl)-2-methoxyethyl)ethanesulfonamide

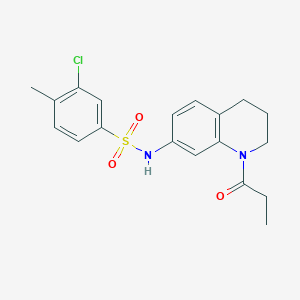

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzofuran derivatives often involves various chemical reactions. For example, phenolic esters and amides of 2-(1-benzofuran-2-yl)quinoline-4-carboxylic acid were synthesized by reacting 2-(1-benzofuran-2-yl)-quinoline-4-carboxylic acid with various substituted phenols and secondary amines . Another study reported the synthesis of 2-acyl benzofurans using carboxylic acids as acylating agents .Molecular Structure Analysis

The molecular structure of benzofuran derivatives can be analyzed using various spectroscopic techniques. For instance, the structure of benzofuran-2-yl methyl ketone, a related compound, was analyzed using NMR, FTIR, Raman, UV-Vis, and MS (GC) spectroscopic techniques .Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions. For example, 2-acyl benzofurans can be obtained by Lewis acid-catalyzed acylation of benzofurans using acid anhydrides or acyl chlorides . Another study reported the TFAA-mediated acylation of benzofurans using carboxylic acids as the acylating agent .Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can be determined using various analytical techniques. For example, the properties of benzofuran-2-yl methyl ketone, a related compound, were analyzed and it was found to be a solid substance .Aplicaciones Científicas De Investigación

- Benzofuran derivatives have garnered attention for their potential as anticancer agents. These compounds possess fused benzene and furan rings, which contribute to their biological activity .

- Derivative 1-((2-(2-(benzyloxy)phenyl)-5-methoxybenzofuran-4-yl)methyl)-n, n-dimethylpiperidin-4-amine (compound 9) demonstrated significant cytotoxic activity against head and neck cancer cells (SQ20B) with an IC50 value of 0.46 μM .

- Researchers have explored benzofuran derivatives for their antimicrobial potential. For instance, 3-methanone-6-substituted-benzofuran derivatives were synthesized and evaluated against bacteria such as E. coli, S. aureus, MRSA, B. subtilis, and P. aeruginosa .

Anticancer Activity

Antimicrobial Properties

Mecanismo De Acción

The mechanism of action of benzofuran derivatives often depends on their specific structure and the biological system they interact with. For instance, some benzofuran derivatives have shown unique anti-fungal, anti-viral, anti-diabetic, anti-tumor, anti-osteoporosis, and anti-Alzheimer’s disease activities .

Propiedades

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4S/c1-3-19(15,16)14-9-13(17-2)12-8-10-6-4-5-7-11(10)18-12/h4-8,13-14H,3,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKKQAJNEKDNOIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NCC(C1=CC2=CC=CC=C2O1)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(benzofuran-2-yl)-2-methoxyethyl)ethanesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-methoxyphenyl)-1,3-dimethyl-5-((2-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2978910.png)

![2-(5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2978916.png)

![N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-2-thiophenecarboxamide](/img/structure/B2978919.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide](/img/structure/B2978921.png)

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2978923.png)